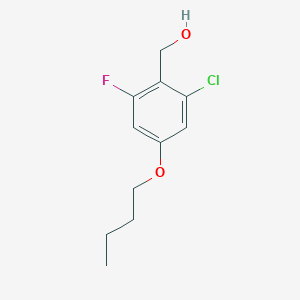

4-Butoxy-2-chloro-6-fluoro-benzylalcohol

Descripción

4-Butoxy-2-chloro-6-fluoro-benzylalcohol is a substituted benzyl alcohol derivative characterized by a benzyl backbone functionalized with chlorine and fluorine atoms at the 2- and 6-positions, respectively, and a butoxy group at the 4-position. The butoxy group enhances lipophilicity compared to shorter alkoxy chains, which may affect its environmental persistence or bioavailability .

Propiedades

Fórmula molecular |

C11H14ClFO2 |

|---|---|

Peso molecular |

232.68 g/mol |

Nombre IUPAC |

(4-butoxy-2-chloro-6-fluorophenyl)methanol |

InChI |

InChI=1S/C11H14ClFO2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6,14H,2-4,7H2,1H3 |

Clave InChI |

GFTZMOGVTNHUFL-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC1=CC(=C(C(=C1)Cl)CO)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Chloro-6-fluorobenzyl alcohol (CAS 56456-50-9)

- Structural Differences : Lacks the 4-butoxy group present in the target compound.

- Properties : Smaller molecular weight (MW: 174.58 g/mol) due to the absence of the butoxy chain. Reduced lipophilicity (predicted logP ~1.8) compared to the target compound (estimated logP ~3.5).

- Applications : Used as a precursor in synthesizing herbicides and fungicides. The absence of the butoxy group limits its utility in formulations requiring prolonged activity .

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride (CAS MFCD12197997)

- Structural Differences : Features a benzoyl chloride terminal group instead of a benzyl alcohol.

- Properties : Higher reactivity due to the acyl chloride moiety, making it suitable for coupling reactions. Lower thermal stability compared to alcohol derivatives.

- Applications : Intermediate in synthesizing agrochemicals or polymers. The benzyl alcohol derivative (target compound) is more stable for storage and handling .

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 140-49-8)

- Structural Differences : Substituted with an aldehyde group instead of alcohol.

- Properties : Aldehyde functionality increases electrophilicity, enabling condensation reactions. Lower boiling point (~250°C) compared to the target compound’s alcohol derivative (~300°C estimated).

- Applications : Used in fine chemical synthesis; the target compound’s alcohol group offers broader utility in esterification or etherification .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Lipophilicity and Bioactivity : The 4-butoxy group in the target compound significantly increases hydrophobicity, which may enhance membrane permeability in agrochemical applications compared to analogs with shorter alkoxy chains .

- Synthetic Utility : Benzyl alcohol derivatives are preferred over acyl chlorides or aldehydes for stable intermediate synthesis, reducing hazards in industrial processes .

- Environmental Impact : Longer alkoxy chains (e.g., butoxy) may raise concerns about environmental persistence, necessitating biodegradation studies compared to simpler derivatives like 2-chloro-6-fluorobenzyl alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.